Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of thiazolo [3,2-b][1,2,4]triazole-6 (5H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities . The structures of these compounds were supported by FT-IR, 1H NMR, and Mass spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, the structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . For instance, the synthesis of thiazolo [3,2-b][1,2,4]triazole-6 (5H)-ones involved various reactions, and the structures of these compounds were supported by FT-IR, 1H NMR, and Mass spectra .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the 1H NMR spectra of certain compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole, investigating their antimicrobial activities. These compounds, including variations of the core structure mentioned, have shown promising results against various microorganisms. The process involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Biological Activities of Hybrid Molecules
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized and assessed for their antimicrobial, antilipase, and antiurease activities. This research shows the versatility of such compounds in generating derivatives with significant biological activities, highlighting their potential in medicinal chemistry (Başoğlu et al., 2013).
Mannich Reaction and Antimicrobial Activity
Further exploration into the chemistry of 1,2,4-triazol-3-one derivatives through the Mannich reaction has unveiled their antimicrobial properties. The Mannich bases derived from these reactions exhibited good activity against various microorganisms, underscoring the chemical versatility and potential therapeutic applications of these compounds (Fandaklı et al., 2012).
Tuberculostatic Activity
The synthesis of structural analogs to a known antituberculous agent, incorporating the [1,2,4]triazolo[1,5-a]pyrimidine core, has been pursued to identify compounds with tuberculostatic activity. Through this research, new compounds were evaluated for their effectiveness against tuberculosis, contributing valuable insights into the structure-activity relationships vital for drug development (Titova et al., 2019).
Antihypertensive Agents
The development of 1,2,4-triazolo[1,5-alpha]pyrimidines with various substituents has also been reported, aiming at discovering new antihypertensive agents. Some compounds in this series exhibited promising in vitro and in vivo antihypertensive activity, showcasing the potential of these molecular frameworks in designing novel therapeutics (Bayomi et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-inflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Similar compounds have shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways could lead to reduced inflammation and apoptosis, contributing to the compound’s neuroprotective effects .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s absorption and distribution in the body.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action environment of a compound can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s activity. For instance, the reaction of similar compounds occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This reaction can be facilitated under certain conditions, such as heating .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, “Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate” and similar compounds could potentially be developed as effective therapeutic agents in the future.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-2-24-16(23)20-7-5-19(6-8-20)12(11-4-3-9-25-11)13-14(22)21-15(26-13)17-10-18-21/h3-4,9-10,12,22H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIPKWVZDGEIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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